molecular formula C20H17N3O2S B2547296 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 391876-29-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2547296
CAS No.: 391876-29-2
M. Wt: 363.44
InChI Key: VSAQNMMPHHJRNY-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with an isopropoxy group and linked to a 4-cyanophenyl-thiazole moiety . This molecular architecture, which incorporates a thiazole ring, is of significant interest in medicinal chemistry and chemical biology research. Thiazole derivatives are a prominent class of heterocyclic compounds frequently investigated for their potential as enzyme inhibitors . For instance, structurally related compounds based on a thiazole scaffold have been demonstrated to exhibit potent inhibitory activity against tyrosinase, a key enzyme in the melanogenesis pathway, highlighting the value of this chemical class in dermatological and cosmetic research . The specific physicochemical properties and biological activity profile of this compound are a subject of ongoing investigation, and it serves as a valuable intermediate or reference standard for researchers developing novel bioactive molecules. This product is intended for laboratory research purposes only and is not certified for human consumption or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13(2)25-17-9-7-16(8-10-17)19(24)23-20-22-18(12-26-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAQNMMPHHJRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This method allows for the rapid and efficient production of the compound with high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability .

Chemical Reactions Analysis

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity
Recent studies have identified N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide as a potent inhibitor of the 3CL protease of SARS-CoV-2, the virus responsible for COVID-19. This compound has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development against COVID-19 and possibly other coronaviruses .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal effects, which can be attributed to their ability to disrupt microbial cell function . The structural features of this compound may enhance its efficacy against resistant strains of bacteria.

Biological Significance

2.1 Cancer Treatment
Thiazole derivatives, including the compound , have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, similar thiazole-based compounds have demonstrated activity against estrogen receptor-positive breast cancer cells, indicating a potential role for this compound in cancer therapy .

2.2 Inhibition of Enzymatic Activity
The compound has been noted for its ability to inhibit specific enzymes involved in disease processes, such as deubiquitinating enzymes (DUBs). Inhibition of DUBs like USP30 may have implications for treating neurodegenerative diseases and mitochondrial dysfunctions, highlighting the compound's versatility in targeting multiple pathways .

Molecular Modeling and Structure-Activity Relationship (SAR)

3.1 Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. These studies reveal how structural modifications can enhance binding affinity and selectivity towards specific receptors or enzymes, guiding further optimization of the compound for therapeutic use .

3.2 Structure-Activity Relationship
The relationship between the chemical structure of thiazole derivatives and their biological activity has been extensively studied. Variations in substituents on the thiazole ring or the benzamide moiety can significantly influence pharmacological properties, providing a framework for designing more effective derivatives .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceApplication AreaFindings
AntiviralInhibits SARS-CoV-2 3CL protease; potential for COVID-19 treatment
Enzyme InhibitionSelectively inhibits USP30; implications for neurodegenerative diseases
AntimicrobialDemonstrated significant activity against Gram-positive and Gram-negative bacteria
Cancer TreatmentInduces apoptosis in breast cancer cell lines; potential as an anticancer agent

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound targets the tubulin protein, interfering with its polymerization and depolymerization processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Benzamide Derivatives

The compound shares structural homology with analogs reported in (e.g., compounds 4d–4i ), which feature variations in the benzamide and thiazole substituents. Key comparisons include:

Compound Substituents on Thiazole/Amide Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 4-Cyanophenyl, 4-isopropoxy ~381.4* Not reported High lipophilicity (isopropoxy)
4d () 3,4-Dichlorobenzamide, morpholinomethyl ~484.4 178–180 Enhanced solubility (morpholine)
4e () 3,4-Dichlorobenzamide, methylpiperazinyl ~497.9 165–167 Basic nitrogen for protonation
4h () Isonicotinamide, dimethylamino ~366.4 152–154 Polar pyridyl group

*Calculated based on molecular formula.

  • Substituent Effects: The isopropoxy group in the target compound increases steric bulk and lipophilicity compared to 4d–4i, which contain polar groups (e.g., morpholine, piperazine). This may reduce aqueous solubility but improve membrane penetration .

Heterocyclic Systems with Triazole Moieties

and highlight triazole-thione derivatives (e.g., compounds 7–9 , 4–5 ), which differ in core heterocycle but share sulfonyl and fluorophenyl substituents. Key distinctions include:

  • Tautomerism : Triazole-thiones (7–9 ) exhibit thione-thiol tautomerism, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR . In contrast, the thiazole core of the target compound is rigid, avoiding tautomeric complexity.
  • Planarity: Crystallographic data for fluorophenyl-thiazole derivatives () shows near-planar structures, except for a perpendicular fluorophenyl group. This conformational flexibility may influence packing efficiency and bioavailability compared to the target compound’s fixed thiazole-cyanophenyl framework .

Pharmacological Activity Comparisons

Cardioprotective Thiazole Derivatives

reports that N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide exhibits cardioprotective activity superior to Levocarnitine. Compared to this compound:

  • The target compound’s cyanophenyl group may enhance kinase inhibition (common with nitrile-containing drugs), whereas the methoxyphenyl group in likely modulates antioxidant pathways.
  • The isopropoxybenzamide moiety could improve metabolic stability over hydrazine derivatives, which are prone to hydrolysis .

Anticancer and Antimicrobial Potential

While direct data for the target compound is lacking, structurally similar benzamide-thiazoles () show anticancer and antimicrobial activity. For example:

  • 4d–4i with morpholine/piperazine substituents inhibit tyrosine kinases or bacterial growth (IC₅₀ values in µM range).
  • The target compound’s cyanophenyl group may enhance selectivity for cancer-related targets (e.g., VEGF receptors) due to stronger electron-withdrawing effects .

Physicochemical and Spectral Properties

  • Melting Point: The target compound’s melting point is expected to be higher than 4h (152–154°C) due to its rigid cyanophenyl and isopropoxy groups but lower than halogenated analogs like 4d (178–180°C) .
  • IR: νC≡N ~2230 cm⁻¹, νC=O ~1680 cm⁻¹ (amide I band) .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of thiazole derivatives that have been studied for various therapeutic applications, including anticancer and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C20H17N3OS
  • Molecular Weight : 379.5 g/mol
  • IUPAC Name : N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide

Preliminary studies suggest that compounds similar to this compound exert their biological effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar thiazole derivatives have shown anticancer activity by disrupting microtubule dynamics, which is essential for cell division and proliferation. This mechanism has been observed in studies involving melanoma and prostate cancer cells, where the antiproliferative activity was enhanced significantly compared to earlier compounds in the series .
  • Antiviral Activity : Some thiazole derivatives have been reported to inhibit viral proteases, which are crucial for viral replication. This suggests potential applications in treating viral infections, including hepatitis C and SARS-CoV-2 .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticancerInhibits tubulin polymerization; effective against various cancer cell lines.
AntiviralPotential inhibition of viral proteases; could be effective against hepatitis C and coronaviruses.
Enzyme InhibitionMay act as an inhibitor for specific enzymes involved in disease pathways (e.g., deubiquitinating enzymes) .

Case Studies

  • Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications in the structure led to enhanced potency against melanoma cells, with IC50 values dropping from micromolar to nanomolar ranges .
  • Antiviral Activity : Research on similar compounds highlighted their effectiveness against hepatitis C virus by targeting viral protease enzymes, thereby preventing viral replication .

Q & A

Q. What methodologies determine the binding mode of this compound to target proteins?

  • Molecular docking (e.g., AutoDock Vina) and X-ray crystallography predict interactions with active sites. For example, thiazole derivatives show π-π stacking with aromatic residues and hydrogen bonding via the amide group, validated by autoradiography in receptor-rich brain regions .

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